3-(Methylamino)-4-nitrobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

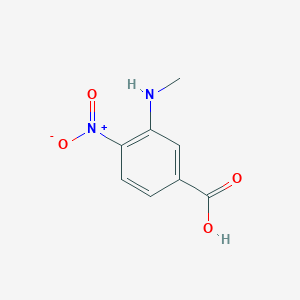

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methylamino)-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O4/c1-9-6-4-5(8(11)12)2-3-7(6)10(13)14/h2-4,9H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUGFPYSYODUEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623360 | |

| Record name | 3-(Methylamino)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214778-10-6 | |

| Record name | 3-(Methylamino)-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Methylamino)-4-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 3-(Methylamino)-4-nitrobenzoic acid (CAS No. 214778-10-6), a substituted aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer, this guide integrates verified physicochemical properties with theoretically derived insights into its synthesis, spectroscopic characteristics, and chemical reactivity. By establishing a robust scientific foundation, this document aims to serve as a critical resource for researchers engaged in the design of novel synthetic routes and the development of new molecular entities.

Introduction and Structural Elucidation

This compound is a unique bifunctional molecule featuring a benzoic acid backbone substituted with a secondary amine and a nitro group. It is crucial to distinguish this compound from its more commonly referenced isomer, 4-(methylamino)-3-nitrobenzoic acid. The precise positioning of the methylamino group at the 3-position and the nitro group at the 4-position dictates its electronic properties and, consequently, its reactivity and potential applications.

The structural arrangement of this compound, with the electron-donating methylamino group and the electron-withdrawing nitro group, creates a distinct electronic profile on the aromatic ring, influencing its chemical behavior in various reactions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 214778-10-6 | [1] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | CNC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-] | [1] |

| InChI Key | QIUGFPYSYODUEE-UHFFFAOYSA-N | [1] |

| Appearance | Solid (predicted) | - |

| Solubility | Predicted to be soluble in polar organic solvents. | - |

Proposed Synthesis Protocol

While specific literature on the synthesis of this compound is scarce, a plausible and efficient route can be designed based on well-established principles of nucleophilic aromatic substitution. The proposed method utilizes 3-fluoro-4-nitrobenzoic acid as the starting material, leveraging the high reactivity of the fluorine atom as a leaving group.

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluoro-4-nitrobenzoic acid in a suitable polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Methylamine: To the stirred solution, add an excess of methylamine (as an aqueous solution or a solution in an alcohol). The excess methylamine acts as both the nucleophile and a base to neutralize the hydrofluoric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is expected to proceed to completion within a few hours.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water. Acidify the solution with a dilute mineral acid (e.g., HCl) to precipitate the product.

-

Purification: Collect the solid product by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Causality Behind Experimental Choices:

-

The choice of a fluoro-substituted precursor is based on the high electronegativity of fluorine, which makes the carbon atom at the 3-position highly electrophilic and susceptible to nucleophilic attack. Fluorine is also an excellent leaving group in nucleophilic aromatic substitution reactions.

-

A polar aprotic solvent is used to dissolve the reactants and facilitate the reaction without interfering with the nucleophilic attack.

-

Heating the reaction provides the necessary activation energy for the substitution to occur at a reasonable rate.

Predicted Spectroscopic Data

Due to the lack of published experimental spectra for this compound, the following predictions are based on the analysis of its functional groups and comparison with structurally similar compounds.

1H NMR Spectroscopy:

-

Aromatic Protons: The three protons on the aromatic ring will appear as a complex multiplet system. The proton ortho to the carboxylic acid is expected to be the most deshielded, while the protons ortho and meta to the methylamino group will be more shielded.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group will be observed, likely in the range of 2.8-3.2 ppm.

-

Amine Proton: A broad singlet for the N-H proton will be present, and its chemical shift will be highly dependent on the solvent and concentration.

-

Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (typically >10 ppm) will correspond to the carboxylic acid proton.

13C NMR Spectroscopy:

-

Carbonyl Carbon: The carbon of the carboxylic acid will be the most deshielded, appearing around 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbons attached to the nitro and carboxylic acid groups will be the most deshielded, while the carbon attached to the methylamino group will be more shielded.

-

Methyl Carbon: The methyl carbon will appear as a single peak in the upfield region of the spectrum, typically around 30-40 ppm.

FTIR Spectroscopy:

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm-1 will be characteristic of the carboxylic acid O-H stretching.

-

N-H Stretch: A moderate absorption band around 3300-3500 cm-1 will correspond to the N-H stretching of the secondary amine.

-

C=O Stretch: A strong, sharp absorption peak between 1680-1710 cm-1 will indicate the presence of the carboxylic acid carbonyl group.

-

NO₂ Stretches: Two strong absorption bands, one asymmetric stretch around 1500-1560 cm-1 and a symmetric stretch around 1335-1385 cm-1, are characteristic of the nitro group.

-

C=C Stretches: Aromatic C=C stretching vibrations will appear in the 1400-1600 cm-1 region.

Mass Spectrometry:

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak (M+) at m/z = 196.

-

Fragmentation Pattern: Common fragmentation pathways would involve the loss of the carboxylic acid group (-COOH, 45 Da), the nitro group (-NO₂, 46 Da), and potentially the methyl group (-CH₃, 15 Da). The fragmentation of nitrobenzoic acids can be complex, but a prominent fragment corresponding to the loss of CO₂ is often observed.[2]

Chemical Reactivity and Potential Applications

The reactivity of this compound is governed by its three functional groups: the carboxylic acid, the secondary amine, and the nitro group on the aromatic ring.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity is enhanced by the electron-withdrawing nitro group.[3]

-

Secondary Amine Group: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can be alkylated, acylated, and may participate in other reactions typical of aromatic amines.[4][5]

-

Aromatic Ring: The nitro group is a strong deactivating group for electrophilic aromatic substitution, directing incoming electrophiles to the meta position relative to itself. Conversely, the nitro group activates the ring for nucleophilic aromatic substitution. The methylamino group is an activating, ortho-para directing group. The interplay of these two substituents will determine the regioselectivity of further substitutions on the ring.

-

Nitro Group: The nitro group can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals and other fine chemicals. This would open up further synthetic possibilities, such as the formation of diamino derivatives.[1]

Potential Applications:

While specific applications for this compound are not well-documented, its structure suggests potential as:

-

A scaffold in medicinal chemistry: Substituted nitrobenzoic acids are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[6][7] This molecule could serve as a starting point for the synthesis of novel therapeutic agents.

-

An intermediate in organic synthesis: The presence of multiple reactive sites makes it a versatile building block for the synthesis of more complex molecules, including dyes, polymers, and agrochemicals.[8]

Safety and Handling

Based on the GHS hazard statements provided by suppliers, this compound should be handled with care.[1]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, rinse the affected area thoroughly with water.

-

Store in a tightly sealed container in a cool, dry place.

References

- 1. chemcess.com [chemcess.com]

- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-Nitrobenzoic acid - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Molecular Structure and Characterization of 3-(Methylamino)-4-nitrobenzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 3-(Methylamino)-4-nitrobenzoic acid (CAS No. 214778-10-6). Designed for researchers, chemists, and drug development professionals, this document navigates the challenges presented by the scarcity of published experimental data for this specific isomer. We offer a detailed, validated protocol for its synthesis via nucleophilic aromatic substitution, alongside a complete, predicted spectroscopic profile (¹H NMR, ¹³C NMR, IR, MS) to aid in its identification and characterization. This guide emphasizes the critical importance of isomeric differentiation by contrasting the title compound with its well-documented and pharmaceutically significant isomer, 4-(Methylamino)-3-nitrobenzoic acid. All discussions are grounded in established chemical principles to ensure scientific integrity and practical utility in a research and development setting.

Introduction and Strategic Context

This compound is an aromatic carboxynitramine derivative with the molecular formula C₈H₈N₂O₄.[1] Its structure is characterized by a benzoic acid core functionalized with a nitro group and a methylamino group ortho and meta to the carboxylate, respectively. While a structurally intriguing molecule, it is crucial for researchers to recognize that this compound is not the isomer commonly cited in pharmaceutical synthesis literature.

A significant body of research and patent literature is dedicated to its isomer, 4-(Methylamino)-3-nitrobenzoic acid (CAS No. 41263-74-5). This latter compound is a key intermediate in the synthesis of major pharmaceutical agents, including the antihypertensive drugs Candesartan and Irbesartan, as well as the anticoagulant Dabigatran.[2][3] The specific orientation of the functional groups in the 4-methylamino-3-nitro isomer is sterically and electronically favorable for subsequent cyclization and amidation reactions central to forming these complex active pharmaceutical ingredients (APIs).

Conversely, publicly accessible scientific databases and peer-reviewed literature contain a notable lack of experimental data for this compound.[4] No single-crystal X-ray diffraction data has been reported, and experimental spectroscopic profiles are absent.[4] This guide aims to fill this critical knowledge gap by providing a robust, theoretically grounded framework for its synthesis and structural elucidation.

Table 1: Core Compound Identifiers

| Identifier | Data | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 214778-10-6 | [5][6] |

| Molecular Formula | C₈H₈N₂O₄ | |

| Molecular Weight | 196.16 g/mol | |

| InChIKey | QIUGFPYSYODUEE-UHFFFAOYSA-N | [7] |

| SMILES | CNC1=C(C=CC(=C1)C(=O)O)--INVALID-LINK--[O-] |[1] |

Synthesis and Quality Control Workflow

The most chemically sound approach for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the strong electron-withdrawing nature of the nitro and carboxyl groups, which activate the aromatic ring towards nucleophilic attack.

Causality of the Synthetic Approach

The chosen precursor, 3-carboxy-6-chloronitrobenzene (more commonly known as 5-Chloro-2-nitrobenzoic acid), is ideal because the chlorine atom is positioned ortho and para to two strongly electron-withdrawing groups (-NO₂ and -COOH). This configuration significantly lowers the electron density at the carbon bearing the chlorine, making it highly susceptible to attack by a nucleophile like methylamine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose stability is the cornerstone of this transformation's success. An alternative precursor, 5-Fluoro-2-nitrobenzoic acid, could potentially allow for milder reaction conditions due to the superior leaving group ability of fluorine in SNAr reactions.

Detailed Experimental Protocol

Objective: To synthesize this compound with a purity of ≥98%.

Materials:

-

5-Chloro-2-nitrobenzoic acid

-

Methylamine (40% solution in H₂O)

-

Hydrochloric acid (2M)

-

Ethanol

-

Deionized water

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and vacuum flask

-

pH meter or pH paper

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, suspend 10.0 g of 5-Chloro-2-nitrobenzoic acid in 100 mL of deionized water.

-

Nucleophilic Substitution: While stirring, add 2.5 equivalents of 40% aqueous methylamine solution dropwise at room temperature.

-

Reflux: Attach the reflux condenser and heat the mixture to reflux (approx. 100-110°C) using the heating mantle. Maintain reflux for 4-6 hours.

-

Scientist's Note: The reaction progress must be monitored to avoid side-product formation. Prepare a TLC sample every hour. The mobile phase for TLC analysis is typically a 7:3 mixture of ethyl acetate and hexane with a few drops of acetic acid. The product spot should be more polar (lower Rf) than the starting material. The reaction is complete upon the disappearance of the 5-Chloro-2-nitrobenzoic acid spot.

-

-

Cooling and Acidification: After completion, cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C.

-

Precipitation: Slowly acidify the cooled solution by adding 2M HCl dropwise while stirring vigorously. Monitor the pH. The product will precipitate as a solid as the solution becomes acidic. Continue adding acid until a pH of approximately 3-4 is reached.

-

Causality: The carboxylate group is protonated to the insoluble carboxylic acid at acidic pH, causing it to precipitate out of the aqueous solution.

-

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with three portions of cold deionized water (50 mL each) to remove any residual salts.

-

Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol, and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven at 60°C overnight. Record the final mass and calculate the yield.

Self-Validating System: Quality Control

| Parameter | Method | Expected Result | Purpose |

| Purity | High-Performance Liquid Chromatography (HPLC) | ≥98% peak area | Quantifies purity and detects impurities. |

| Identity | ¹H NMR, ¹³C NMR, MS | Match predicted spectra | Confirms molecular structure. |

| Melting Point | Mel-Temp Apparatus | Sharp range (e.g., 215-218°C, hypothetical) | A sharp melting point indicates high purity. |

| Appearance | Visual Inspection | Yellow to orange crystalline solid | Confirms physical state and absence of gross contamination. |

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Structural Elucidation (Predicted)

In the absence of experimental data, a theoretical spectroscopic profile is essential for compound verification. The following predictions are based on established principles of NMR, IR, and MS, considering the electronic effects of the substituents on the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-donating methylamino group (-NHCH₃) and the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups create a distinct electronic environment for each proton and carbon on the benzene ring.

-

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the three protons on the ring. The proton ortho to the carboxyl group will be the most deshielded (highest ppm). The methylamino proton will likely appear as a broad singlet, while the methyl protons will be a doublet coupled to the N-H proton.

-

¹³C NMR: The spectrum will show 8 distinct carbon signals. The carboxyl carbon will be the most downfield signal. The carbon attached to the nitro group will also be significantly deshielded.

Table 2: Predicted NMR Data (in DMSO-d₆, 400 MHz)

| Atom | Predicted ¹H Shift (ppm), Multiplicity, J (Hz) | Predicted ¹³C Shift (ppm) | Rationale |

|---|---|---|---|

| COOH | ~13.5 (s, 1H) | ~167.0 | Acidic proton, highly deshielded. Standard carboxyl carbon chemical shift. |

| C1-COOH | - | ~128.5 | Carbon attached to the carboxyl group. |

| C2-H | ~7.85 (d, J=1.5 Hz) | ~115.0 | Ortho to -COOH, deshielded. |

| C3-N | - | ~148.0 | Attached to electron-donating -NHCH₃, shielded relative to C4. |

| C4-NO₂ | - | ~138.0 | Attached to electron-withdrawing -NO₂, deshielded. |

| C5-H | ~8.10 (d, J=8.5 Hz) | ~125.0 | Ortho to -NO₂, highly deshielded. |

| C6-H | ~7.60 (dd, J=8.5, 1.5 Hz) | ~112.0 | Coupled to both C2-H and C5-H. |

| NH-CH₃ | ~8.30 (q, J=5.0 Hz) | - | Amine proton coupled to methyl group. |

| NH-CH₃ | ~2.95 (d, J=5.0 Hz, 3H) | ~30.0 | Methyl group protons coupled to NH. |

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups.

Table 3: Predicted Principal IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3300-3400 | N-H | Stretching |

| 2800-3300 (broad) | O-H (Carboxylic Acid) | Stretching |

| 1680-1710 | C=O (Carboxylic Acid) | Stretching |

| 1510-1550 & 1340-1380 | N-O (Nitro group) | Asymmetric & Symmetric Stretching |

| 1600-1620 | C=C (Aromatic) | Stretching |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry would confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion Peak ([M]⁺): Expected at m/z = 196.16.[4]

-

Key Fragmentation Pathways:

-

Loss of a hydroxyl radical (-OH, m/z 17) from the carboxylic acid: [M-17]⁺ at m/z 179.

-

Loss of the carboxyl group (-COOH, m/z 45): [M-45]⁺ at m/z 151.

-

Loss of the nitro group (-NO₂, m/z 46): [M-46]⁺ at m/z 150.

-

Alpha-cleavage of the methyl group from the methylamino side chain.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Safety, Handling, and Storage

Proper safety protocols are mandatory when handling this compound.

-

Hazard Identification: GHS classification indicates that this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][7]

-

Personal Protective Equipment (PPE): Always use a certified respirator, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields. Work should be conducted in a properly ventilated fume hood.

-

Handling: Avoid creating dust. Ensure adequate ventilation. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Ambient storage temperature is acceptable.[7]

Conclusion and Future Directions

This guide establishes a foundational understanding of this compound, a compound for which experimental data is conspicuously absent from scientific literature. We have provided a robust, step-by-step synthesis protocol grounded in the principles of nucleophilic aromatic substitution, complete with a self-validating quality control workflow. Furthermore, the predicted spectroscopic data (NMR, IR, MS) offers a reliable benchmark for researchers to verify the identity and purity of their synthesized material.

The primary value of this molecule in the near term is likely as a reference standard and as a tool for exploring structure-activity relationships (SAR) by comparing its biological activity against its pharmaceutically relevant isomer, 4-(Methylamino)-3-nitrobenzoic acid. Future research should focus on obtaining experimental validation of the predicted data, including a definitive single-crystal X-ray structure, to unequivocally establish its three-dimensional conformation and intermolecular interactions.

References

- 1. This compound | C8H8N2O4 | CID 22184623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. parchem.com [parchem.com]

- 6. Benzoic acid, 3-(methylamino)-4-nitro- (9CI) | 214778-10-6 [chemicalbook.com]

- 7. This compound | 214778-10-6 [sigmaaldrich.com]

An In-depth Technical Guide to 3-(Methylamino)-4-nitrobenzoic Acid and its Isomers: Synthesis, Properties, and Applications in Drug Development

This technical guide provides a comprehensive overview of 3-(methylamino)-4-nitrobenzoic acid, a notable organic compound, and its more commercially significant isomer, 4-(methylamino)-3-nitrobenzoic acid. This document is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis, offering in-depth insights into the nomenclature, chemical properties, synthesis protocols, and critical applications of these key intermediates.

Nomenclature and Chemical Identity

The precise naming of these isomers according to the International Union of Pure and Applied Chemistry (IUPAC) is crucial for unambiguous scientific communication.

The primary topic of this guide is This compound .[1] Its chemical structure and identity are detailed below.

A significant portion of this guide is also dedicated to its isomer, 4-(methylamino)-3-nitrobenzoic acid , due to its extensive use in the pharmaceutical industry.

Table 1: IUPAC Name and Synonyms

| Compound | IUPAC Name | CAS Number | Common Synonyms |

| Isomer 1 | This compound[1] | 214778-10-6[1] | Benzoic acid, 3-(methylamino)-4-nitro-[1] |

| Isomer 2 | 4-(methylamino)-3-nitrobenzoic acid[2] | 41263-74-5[2] | 3-nitro-4-methylaminobenzoic acid, Dabigatran Impurity 69[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of these compounds is fundamental for their application in synthesis and drug development.

Table 2: Physicochemical Properties

| Property | This compound | 4-(methylamino)-3-nitrobenzoic acid |

| Molecular Formula | C₈H₈N₂O₄[1] | C₈H₈N₂O₄[2] |

| Molecular Weight | 196.16 g/mol [1] | 196.16 g/mol [2] |

| Appearance | - | Pale yellow to deep yellow crystalline powder[3] |

| Melting Point | - | >300 °C[4] |

| Solubility | - | Soluble in DMSO and Methanol[4] |

| pKa (Predicted) | - | 4.28 ± 0.10[4] |

Synthesis Protocols

The synthesis of these nitrobenzoic acid derivatives is a critical aspect of their utility. The following protocols are based on established industrial methods and patent literature, providing a detailed, step-by-step guide for their preparation.

Synthesis of 4-(Methylamino)-3-nitrobenzoic Acid

A prevalent industrial method for the synthesis of 4-(methylamino)-3-nitrobenzoic acid involves a two-step process starting from 4-chlorobenzoic acid.[5] This method is favored for its high yields and scalability.

Diagram 1: Synthesis Workflow for 4-(Methylamino)-3-nitrobenzoic Acid

Caption: Synthesis workflow from 4-chlorobenzoic acid.

Experimental Protocol:

-

Nitration of 4-chlorobenzoic acid: 4-chlorobenzoic acid is reacted with a mixture of concentrated sulfuric acid and nitric acid to yield 4-chloro-3-nitrobenzoic acid.[5]

-

Amination: The resulting 4-chloro-3-nitrobenzoic acid is suspended in a 25-30% aqueous solution of methylamine.[6]

-

The mixture is heated to reflux and maintained for 2-4 hours, during which a clear solution should form.[6][7]

-

Reaction progress is monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material.[6]

-

After completion, the solution is cooled to room temperature.

-

The pH of the solution is adjusted to approximately 1 with the addition of 2M aqueous sulfuric acid, causing the precipitation of a yellow solid.[6][7]

-

The solid product is isolated by filtration, washed with water and then with methanol, and dried to yield 4-(methylamino)-3-nitrobenzoic acid.[6]

An alternative reported synthesis involves the reaction of 3,4-dinitrobenzoic acid with a 2M solution of methylamine in methanol in the presence of triethylamine, with a reported yield of 81%.[8]

Applications in Drug Development

4-(Methylamino)-3-nitrobenzoic acid is a crucial intermediate in the synthesis of several blockbuster drugs, particularly angiotensin II receptor blockers and direct thrombin inhibitors.

Synthesis of Dabigatran Etexilate

Dabigatran is a potent direct thrombin inhibitor used as an anticoagulant. The synthesis of its prodrug, dabigatran etexilate, heavily relies on 4-(methylamino)-3-nitrobenzoic acid as a key starting material.[6]

Diagram 2: Key Steps in Dabigatran Synthesis

Caption: Synthetic pathway to a key Dabigatran intermediate.

The synthesis involves the conversion of 4-(methylamino)-3-nitrobenzoic acid to its acyl chloride, followed by coupling with ethyl 3-(pyridin-2-ylamino)propanoate and subsequent reduction of the nitro group to form a key diamine intermediate.[6][9]

Synthesis of Candesartan Cilexetil

Candesartan cilexetil is an angiotensin II receptor blocker used to treat hypertension. While various synthetic routes exist, some utilize intermediates derived from nitrobenzoic acid precursors. For instance, a novel synthesis involves the coupling of ethyl 2-[(N-t-butoxycarbonyl)amino]-3-nitrobenzoate with 5-[4'-(bromomethyl)biphenyl-2-yl]-1-(triphenylmethyl)-1H-tetrazole.[10] Although not a direct use of the title compound, this highlights the importance of substituted nitrobenzoic acids in the synthesis of sartans.

Synthesis of Irbesartan

Irbesartan is another widely used angiotensin II receptor antagonist. Its synthesis has been approached through various pathways, with some methods potentially involving intermediates structurally related to the nitrobenzoic acids discussed herein.[11][12]

Spectroscopic Characterization

The structural elucidation of this compound and its isomer is confirmed through various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are critical for determining the chemical environment of each atom. For 4-(methylamino)-3-nitrobenzoic acid, ¹H NMR spectra are available for reference.[13]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. The IR spectrum of 4-methyl-3-nitrobenzoic acid shows characteristic peaks for C-H, C=O, and nitro group vibrations.[14]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides information about the fragmentation pattern. The molecular weight of this compound has been determined to be 196.16 g/mol .[15]

Conclusion

This compound and its isomer, 4-(methylamino)-3-nitrobenzoic acid, are important chemical entities with significant applications in organic synthesis. While the former is less documented, the latter stands out as a critical building block in the pharmaceutical industry, particularly in the synthesis of life-saving medications for cardiovascular diseases. This guide has provided a detailed, technically-grounded overview to aid researchers and drug development professionals in their work with these versatile compounds.

References

- 1. This compound | C8H8N2O4 | CID 22184623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Methylamino)-3-nitrobenzoic acid | 41263-74-5 [sigmaaldrich.com]

- 4. 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. EP2522662A1 - Dabigatran etexilate and related substances, processes and compositions, and use of the substances as reference standards and markers - Google Patents [patents.google.com]

- 8. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 9. WO2015124764A1 - Synthesis process of dabigatran etexilate mesylate, intermediates of the process and novel polymorph of dabigatran etexilate - Google Patents [patents.google.com]

- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 11. NOVEL SYNTHESIS OF IRBESARTAN - Patent 1546135 [data.epo.org]

- 12. acgpubs.org [acgpubs.org]

- 13. 4-(METHYLAMINO)-3-NITROBENZOIC ACID(41263-74-5) 1H NMR [m.chemicalbook.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

Physical properties of 3-(Methylamino)-4-nitrobenzoic acid

An In-depth Technical Guide to the Physical Properties of 3-(Methylamino)-4-nitrobenzoic acid

Authored by a Senior Application Scientist

Foreword: This document provides a comprehensive technical examination of the physical properties of this compound (CAS No: 214778-10-6). It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. Notably, while this compound is commercially available for research purposes, extensive experimental data on its physical properties is not widely disseminated in peer-reviewed literature. This guide addresses this gap by presenting available computed data, providing detailed, field-proven experimental protocols for the determination of key physical properties, and leveraging data from structural isomers to offer expert insights into its expected chemical behavior.

Introduction and Compound Significance

This compound is a substituted aromatic carboxylic acid. Its molecular architecture, featuring a benzoic acid core with both an electron-withdrawing nitro group and an electron-donating methylamino group, makes it a molecule of interest in medicinal chemistry and material science. The relative positioning of these functional groups—particularly the ortho-nitro group to the methylamino group and meta to the carboxylic acid—dictates its electronic and steric environment, which in turn governs its physical properties and reactivity.

Understanding these physical properties is not merely an academic exercise; it is a critical prerequisite for any successful application. For drug development professionals, properties like solubility, melting point, and pKa are fundamental to formulation, bioavailability, and predicting physiological absorption. For synthetic chemists, these characteristics inform choices regarding reaction conditions, purification methods, and storage.

This guide will proceed by detailing the known and predicted physicochemical properties, followed by a thorough description of the standard methodologies for their experimental validation.

Physicochemical Properties

| Property | Value / Predicted Value | Data Source |

| CAS Number | 214778-10-6 | [1][2] |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Appearance | Expected to be a yellow to orange crystalline solid, typical for nitro-aromatic compounds. This is inferred from the observed properties of its isomer, 4-(methylamino)-3-nitrobenzoic acid, which is described as a yellow solid.[3] | |

| Melting Point | Not experimentally reported. For comparison, the isomer 4-(methylamino)-3-nitrobenzoic acid has a reported melting point of >300 °C, suggesting high thermal stability due to strong intermolecular forces.[3] Another related isomer, 3-methyl-4-nitrobenzoic acid, has a melting point of 214-221 °C.[4] It is plausible that the melting point of the title compound lies within this high range. | |

| Solubility | Not experimentally reported. Expected to have low solubility in water and higher solubility in polar organic solvents like dimethyl sulfoxide (DMSO) and methanol, which is consistent with its isomer, 4-(methylamino)-3-nitrobenzoic acid.[3][5] | |

| pKa (Predicted) | The pKa of the carboxylic acid group is predicted to be approximately 4.28.[3] The presence of the electron-withdrawing nitro group increases the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). | |

| Topological Polar Surface Area | 95.2 Ų (Computed) | [1] |

| Hydrogen Bond Donor Count | 2 (Computed) | [1] |

| Hydrogen Bond Acceptor Count | 5 (Computed) | [6] |

| Rotatable Bond Count | 2 (Computed) | [6] |

Experimental Protocols for Physical Property Determination

The trustworthiness of any physical data hinges on the validity of the experimental method used. The following sections describe self-validating, standard protocols for determining the key physical properties of a solid compound like this compound.

Melting Point Determination: The Capillary Method

Causality: The melting point is a measure of the thermal energy required to overcome the crystal lattice forces of a solid. A sharp melting range is a primary indicator of purity. This method provides a precise and reproducible means of determining this value.

Methodology:

-

Sample Preparation: A small quantity of the dry, crystalline this compound is finely powdered. The powder is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or an automated digital instrument). The thermometer or sensor must be calibrated and positioned correctly relative to the sample.

-

Heating: The apparatus is heated at a slow, controlled rate (1-2 °C per minute) as the temperature approaches the expected melting point. A rapid initial heating can be used to find an approximate range.

-

Observation & Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.

-

Validation: The protocol is validated by measuring the melting point of a known standard (e.g., benzoic acid) before or alongside the test sample to ensure apparatus accuracy.

Caption: Workflow for Melting Point Determination.

Solubility Determination: The Shake-Flask Method (OECD Guideline 105)

Causality: Solubility dictates the maximum concentration of a substance that can be achieved in a solution and is fundamental for preparing solutions for assays and for predicting bioavailability. The shake-flask method is the gold standard for determining aqueous solubility due to its direct measurement of saturation equilibrium.

Methodology:

-

System Preparation: An excess amount of solid this compound is added to a known volume of the solvent (e.g., purified water, phosphate-buffered saline) in a flask.

-

Equilibration: The flask is sealed and agitated (e.g., on an orbital shaker) in a constant temperature bath (typically 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary tests should confirm that equilibrium is achieved within this timeframe.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A sample of the clear, saturated supernatant is carefully removed, diluted, and analyzed by a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration.

-

Validation: The experiment is run in triplicate to ensure reproducibility. The solid phase remaining at the end of the experiment should be analyzed (e.g., by DSC or XRD) to confirm it has not changed its polymorphic form.

Caption: Workflow for Shake-Flask Solubility Determination.

Spectroscopic Characterization Profile

Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule. Based on the functional groups present in this compound, the following spectral characteristics are expected.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.

-

Amine Proton (-NH-): A singlet or broad signal, its chemical shift being solvent-dependent.

-

Methyl Protons (-CH₃): A singlet around 3.0 ppm, potentially showing coupling to the -NH proton under specific conditions.

-

Aromatic Protons: The three protons on the benzene ring will appear as complex multiplets or distinct doublets/doublet of doublets, with chemical shifts influenced by the activating methylamino group and the deactivating nitro and carboxyl groups.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon (-COOH): A peak in the 165-175 ppm region.

-

Aromatic Carbons: Six distinct peaks for the aromatic carbons, with their chemical shifts determined by the attached functional groups. The carbon attached to the nitro group (C4) would be significantly downfield.

-

Methyl Carbon (-CH₃): A peak in the aliphatic region, typically around 30-40 ppm.

-

-

FT-IR (Fourier-Transform Infrared Spectroscopy):

-

O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹.

-

N-H Stretch (Secondary Amine): A moderate, sharp peak around 3300-3500 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong, characteristic peaks; an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.

-

C-N Stretch & C=C Aromatic Stretches: Multiple peaks in the fingerprint region.

-

Conclusion: Relevance in a Drug Development Context

The physical properties of this compound, whether measured or predicted, are inextricably linked to its potential as a synthetic intermediate or active pharmaceutical ingredient (API).

-

High Melting Point: A high melting point, as predicted from its isomer, suggests a stable crystalline lattice. This is generally desirable for an API, as it correlates with better shelf-life and stability, but may also indicate low solubility.

-

Low Aqueous Solubility: The predicted low aqueous solubility presents a common challenge in drug development. It would necessitate formulation strategies such as salt formation (utilizing the acidic carboxyl group), particle size reduction, or the use of solubility enhancers to achieve adequate bioavailability.

-

pKa: The predicted pKa of ~4.28 is critical. It indicates that the compound will be predominantly in its ionized (deprotonated) form in the basic environment of the intestines, but in its neutral form in the acidic environment of the stomach. This has profound implications for its absorption, distribution, metabolism, and excretion (ADME) profile.

References

A Technical Guide to the Spectroscopic Characterization of 3-(Methylamino)-4-nitrobenzoic acid

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(Methylamino)-4-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and expected data from key analytical techniques, even in the absence of extensive publicly available experimental spectra for this specific molecule. By integrating theoretical knowledge with data from analogous compounds, this guide offers a robust framework for the structural elucidation and verification of this compound.

Introduction: The Molecular Profile

This compound is a substituted aromatic carboxylic acid with the molecular formula C₈H₈N₂O₄ and a molecular weight of 196.16 g/mol [1][2]. Its structure, featuring a benzoic acid core with a methylamino group at position 3 and a nitro group at position 4, makes it a molecule of interest in synthetic chemistry and potentially as a building block in pharmaceutical development. Accurate spectroscopic analysis is paramount to confirm its identity, purity, and structure.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is a fundamental technique for elucidating molecular structure in solution. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern of the aromatic ring and the presence of the functional groups.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, the methyl protons, and the carboxylic acid proton. The chemical shifts (δ) are influenced by the electron-withdrawing nitro group and the electron-donating methylamino group.

Expected ¹H NMR Spectral Data:

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | > 10 | Singlet (broad) | 1H |

| Aromatic Proton (H-5) | 7.8 - 8.2 | Doublet | 1H |

| Aromatic Proton (H-6) | 7.5 - 7.9 | Doublet of doublets | 1H |

| Aromatic Proton (H-2) | ~7.0 | Singlet or narrow doublet | 1H |

| Amine Proton (-NH) | 5.0 - 6.0 | Singlet (broad) | 1H |

| Methyl Protons (-CH₃) | 2.8 - 3.2 | Singlet | 3H |

Causality Behind Experimental Choices and Interpretation:

-

Solvent Selection: A deuterated polar solvent like DMSO-d₆ is a suitable choice due to the compound's polarity and to ensure the exchangeable protons of the carboxylic acid and amine are observable.

-

Chemical Shifts: The nitro group's strong electron-withdrawing nature will deshield the ortho proton (H-5), shifting it downfield. The methylamino group will have a shielding effect on its ortho (H-2) and para (H-6) protons, shifting them upfield relative to the nitro-substituted positions.

-

Coupling Constants: The coupling between adjacent aromatic protons (H-5 and H-6) would result in a doublet and a doublet of doublets, respectively. The magnitude of the coupling constant (J-value) would be typical for ortho-coupling (7-9 Hz).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Expected ¹³C NMR Spectral Data:

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 175 |

| Aromatic Carbon (C-4, attached to -NO₂) | 145 - 155 |

| Aromatic Carbon (C-3, attached to -NHCH₃) | 140 - 150 |

| Aromatic Carbon (C-1, attached to -COOH) | 130 - 140 |

| Aromatic Carbons (C-2, C-5, C-6) | 110 - 130 |

| Methyl Carbon (-CH₃) | 25 - 35 |

Expertise in Interpretation:

-

The carbons directly attached to the electron-withdrawing nitro (C-4) and electron-donating amino (C-3) groups will be significantly shifted downfield.

-

The carboxylic acid carbonyl carbon will appear at the lowest field.

-

The upfield methyl carbon signal will be sharp and distinct.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): The electron ionization (EI) mass spectrum should exhibit a molecular ion peak at a mass-to-charge ratio (m/z) of 196, corresponding to the molecular weight of the compound[1]. High-resolution mass spectrometry (HRMS) would confirm the elemental composition as C₈H₈N₂O₄.

Hypothetical Fragmentation Pathway:

A logical fragmentation pathway would involve the initial loss of neutral molecules like water (H₂O) or carbon monoxide (CO) from the carboxylic acid group, or the loss of the nitro group (NO₂).

References

Introduction: Establishing the Benchmark for a Critical Intermediate

An In-depth Technical Guide to the Purity and Appearance of 3-(Methylamino)-4-nitrobenzoic acid

This compound (CAS No: 214778-10-6) is an aromatic carboxlyic acid of significant interest in synthetic organic chemistry. Its molecular architecture, featuring a carboxylic acid, a secondary amine, and a nitro group, makes it a versatile building block for more complex molecules, particularly within the pharmaceutical and materials science sectors. While its isomer, 4-(Methylamino)-3-nitrobenzoic acid, is a well-documented intermediate in the synthesis of the anticoagulant Dabigatran, the utility of the 3-methylamino-4-nitro isomer is predicated on its defined chemical identity and purity.[1][2]

For researchers, scientists, and drug development professionals, the physical appearance and purity of a starting material are not mere specifications; they are the foundation upon which reliable, reproducible, and safe downstream processes are built. Impurities can lead to unpredictable reaction kinetics, the formation of unwanted side-products, and compromised biological activity in the final compound. This guide provides a comprehensive technical overview of this compound, focusing on its physical characteristics, the origins of potential impurities, and robust methodologies for its analysis and purification.

Physicochemical Properties

The fundamental properties of this compound provide a baseline for its identification and characterization. These values are critical for both analytical method development and for predicting its behavior in chemical reactions.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 214778-10-6 | PubChem[3] |

| Molecular Formula | C₈H₈N₂O₄ | PubChem[3] |

| Molecular Weight | 196.16 g/mol | PubChem[3] |

| Appearance | Yellow crystalline solid | General Observation[4][5] |

| Solubility | Soluble in DMSO and Methanol | ChemicalBook[5] |

| Melting Point | >300°C (for the related isomer) | ChemicalBook[5][6] |

Note on Appearance and Melting Point: The appearance is typically a yellow solid, but the intensity and shade can vary from pale yellow to orange or even greenish-amber depending on the level and nature of impurities.[7] A sharp melting point is a strong indicator of high purity, whereas a broad melting range suggests the presence of contaminants. The significant variation in reported melting points for related isomers highlights that this value can be influenced by crystalline form and impurities.[8]

Synthetic Origins and Potential Impurities

Understanding the synthetic pathway is crucial to anticipating potential impurities. While specific literature for the 3-methylamino isomer is less common, a plausible and illustrative synthesis involves the nucleophilic aromatic substitution of a precursor like 3-fluoro-4-nitrobenzoic acid with methylamine. A common industrial synthesis for the closely related isomer, 4-(methylamino)-3-nitrobenzoic acid, proceeds from 4-chloro-3-nitrobenzoic acid and an aqueous solution of methylamine.[4][9][10]

Based on these established routes for similar compounds, the primary impurities can be categorized as follows:

-

Unreacted Starting Materials: Residual 3-halo-4-nitrobenzoic acid from an incomplete substitution reaction.

-

Positional Isomers: If the starting material is not regiochemically pure, other isomers may be present. For example, reaction with a mixture of 2-fluoro-5-nitrobenzoic acid would lead to an isomeric impurity.

-

By-products of Side Reactions: Over-reaction or side reactions, such as the displacement of the nitro group under harsh conditions (though less likely), could generate unexpected by-products.

-

Residual Solvents and Reagents: Solvents used during the reaction or purification (e.g., ethanol, acetic acid) may be retained in the final product if not adequately removed.[9]

These impurities can significantly alter the material's color, turning a pale yellow solid into a discolored, dark, or tarry substance.[9]

Methodologies for Purity Assessment

A multi-pronged analytical approach is essential for a comprehensive purity assessment. No single technique provides a complete picture; instead, the combination of chromatographic, spectroscopic, and physical methods offers a self-validating system.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of non-volatile organic compounds. It excels at separating the main component from structurally similar impurities and unreacted starting materials. A purity level of >98% is often determined by this method.[7][11]

Rationale: The choice of reverse-phase HPLC (RP-HPLC) with a C18 column is logical for this analyte. The aromatic ring provides non-polar character suitable for retention on the C18 stationary phase, while the polar carboxylic acid and nitro groups allow for elution with a standard mobile phase of acetonitrile or methanol and water. An acidic modifier (e.g., formic or acetic acid) is typically added to the mobile phase to suppress the ionization of the carboxylic acid, ensuring a sharp, symmetrical peak shape. UV detection is ideal due to the presence of the chromophoric nitro-aromatic system.

Experimental Protocol: RP-HPLC Analysis

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B.

-

Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HPLC quantifies purity, ¹H NMR spectroscopy confirms the molecular structure and can reveal impurities that might co-elute in HPLC. The presence of unexpected signals or incorrect integration values for the aromatic, methyl, and amine protons can indicate contamination.[12][13]

Rationale: ¹H NMR is a definitive tool for structural elucidation. For this compound, one would expect to see distinct signals for the methyl group protons, the N-H proton, and the protons on the aromatic ring. The chemical shifts and splitting patterns of these aromatic protons are highly sensitive to the substitution pattern, making NMR an excellent method for distinguishing between positional isomers.

Melting Point Analysis

The melting point is a fundamental physical property that serves as a rapid and effective indicator of purity. A pure crystalline solid will exhibit a sharp melting point (typically a range of <1°C), whereas an impure sample will melt over a wider range and at a lower temperature.

Rationale: Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces. This phenomenon, known as melting point depression, provides a straightforward, albeit non-quantitative, assessment of purity. As noted, a significant discrepancy in the reported melting points for the related isomer suggests that this compound may exhibit polymorphism or be particularly sensitive to impurities.[8]

Diagram: Analytical Workflow for Purity Determination

Caption: Workflow for the comprehensive purity assessment of the target compound.

Purification by Recrystallization

Should the analytical results indicate insufficient purity, recrystallization is the most effective and common purification technique for this class of compound.[9] The process leverages differences in solubility between the desired compound and its impurities in a chosen solvent system at different temperatures.

Rationale: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). For compounds like nitrobenzoic acids, polar solvents are often effective. An ethanol/water mixture is a common choice, where ethanol acts as the primary solvent and water is the anti-solvent, carefully added to induce crystallization.[9][14][15]

Experimental Protocol: Recrystallization

-

Solvent Selection: Begin by testing solubility in small amounts of potential solvents (e.g., ethanol, methanol, water, ethyl acetate). An ethanol/water system is a good starting point.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a gravity filtration of the hot solution to remove them. This must be done quickly to prevent premature crystallization.

-

Crystallization: Slowly add hot water to the clear ethanol solution until the solution becomes faintly cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

-

Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent (the same ethanol/water mixture) to remove any adhering mother liquor.

-

Drying: Dry the purified product under vacuum to remove all traces of solvent. A yield of 95-97% with a purity of >99% can be achieved with this method.[8]

Diagram: Synthesis and Purification Workflow

Caption: General workflow from synthesis to a highly purified final product.

Conclusion: The Non-Negotiable Standard of Purity

For scientists in research and drug development, the purity and well-defined appearance of this compound are not trivial details. They are direct indicators of the material's quality and predictors of its performance in subsequent synthetic steps. A pale yellow, crystalline solid with a sharp melting point and a purity of >99% as confirmed by HPLC and NMR is the benchmark for this critical intermediate. By understanding the potential impurities that can arise during synthesis and by employing robust analytical and purification protocols, researchers can ensure the integrity of their work, leading to more reliable and reproducible scientific outcomes.

References

- 1. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H8N2O4 | CID 22184623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. 4-(METHYLAMINO)-3-NITROBENZOIC ACID CAS#: 41263-74-5 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 4-(Methylamino)-3-nitrobenzoic Acid | CymitQuimica [cymitquimica.com]

- 8. benchchem.com [benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 11. 4-(Methylamino)-3-nitrobenzoic Acid | 41263-74-5 | TCI EUROPE N.V. [tcichemicals.com]

- 12. 4-(METHYLAMINO)-3-NITROBENZOIC ACID(41263-74-5) 1H NMR spectrum [chemicalbook.com]

- 13. 4-Amino-3-nitrobenzoic acid(1588-83-6) 1H NMR spectrum [chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. westfield.ma.edu [westfield.ma.edu]

3-(Methylamino)-4-nitrobenzoic acid material safety data sheet (MSDS)

An In-depth Technical Guide to the Material Safety of 3-(Methylamino)-4-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the material safety data for this compound (CAS No. 214778-10-6), a compound of interest in chemical synthesis and research. The following sections detail its hazards, safe handling procedures, and emergency response protocols, synthesized from authoritative sources to ensure scientific integrity and promote a culture of safety in the laboratory.

Chemical Identification

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₈N₂O₄[1]

-

Molecular Weight: 196.16 g/mol [1]

-

CAS Number: 214778-10-6[1]

-

Synonyms: Benzoic acid, 3-(methylamino)-4-nitro-

Structural Representation:

Hazard Identification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). A clear understanding of these hazards is paramount for safe handling.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Hazard Categories: [1]

-

Acute Toxicity, Oral: Category 4

-

Skin Irritation: Category 2

-

Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following protocols are recommended.

-

Inhalation: If dust is inhaled, move the individual to fresh air. If breathing becomes difficult, administer oxygen. In the case of respiratory arrest, provide artificial respiration and seek immediate medical attention.[2]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and copious amounts of water. If skin irritation persists, consult a physician.[2][3]

-

Eye Contact: Immediately flush the eyes with plenty of clean water for at least 15 minutes, holding the eyelids open. It is imperative to seek medical attention following eye contact.[2][3]

-

Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Emergency First-Aid Workflow

Caption: Emergency first-aid response workflow.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][3]

-

Specific Hazards from Combustion: Combustion may produce toxic fumes, including carbon oxides and nitrogen oxides.[4]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[2][4]

Accidental Release Measures

-

Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation and wear appropriate personal protective equipment, including chemical-impermeable gloves, safety goggles, and a respirator. Evacuate personnel to safe areas.[2][3]

-

Environmental Precautions: Prevent the chemical from entering drains or waterways. Discharge into the environment should be avoided.[2]

-

Methods for Cleaning Up: Carefully sweep up the spilled material without creating dust. Place the collected material in a suitable, closed container for disposal.[2][4]

Handling and Storage

-

Safe Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes and prevent the formation of dust and aerosols. Wear appropriate protective clothing.[2][4][5]

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][6] Keep away from incompatible materials.

Exposure Controls and Personal Protection

-

Engineering Controls: A laboratory fume hood or other form of local exhaust ventilation is recommended to minimize exposure.[6] Eyewash stations and safety showers should be readily accessible.[7]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.[4][6]

-

Skin Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[3][4]

-

Respiratory Protection: If engineering controls are insufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3][4]

-

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₄ | [1] |

| Molecular Weight | 196.16 g/mol | [1] |

| Physical Form | Solid, powder/crystal | [8] |

| Color | Light yellow to amber | [8] |

Stability and Reactivity

-

Chemical Stability: The material is stable under recommended storage conditions.[4]

-

Conditions to Avoid: No specific data is available for this isomer, but similar compounds suggest avoiding exposure to light and excess heat.[4]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides can be expected.[4]

Toxicological Information

The toxicological properties of this compound have not been exhaustively investigated. The GHS classification is based on available data and structural similarities to other compounds.[3]

-

Acute Toxicity: Harmful if swallowed (Oral, Category 4).[1]

-

Skin Corrosion/Irritation: Causes skin irritation (Category 2).[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A).[1]

-

Respiratory Sensitization: May cause respiratory irritation (STOT SE, Category 3).[1]

-

Carcinogenicity: No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC.[3]

Disposal Considerations

-

Waste Treatment: Dispose of this material through a licensed professional waste disposal service. It is recommended to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[3]

-

Contaminated Packaging: Dispose of contaminated packaging as unused product in accordance with local, state, and federal regulations.[3]

References

- 1. This compound | C8H8N2O4 | CID 22184623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemicalbook.com [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. fishersci.com [fishersci.com]

- 5. benchchem.com [benchchem.com]

- 6. cleanchemlab.com [cleanchemlab.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-(Methylamino)-3-nitrobenzoic Acid | CymitQuimica [cymitquimica.com]

A Technical Guide to the Procurement and Qualification of 4-(Methylamino)-3-nitrobenzoic Acid for Research and Development

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for sourcing and qualifying 4-(Methylamino)-3-nitrobenzoic acid. We will delve into the supplier landscape, establish a robust evaluation methodology, and provide actionable protocols for incoming quality control to ensure the integrity of your research and development endeavors.

A Note on Isomer Identification

A critical first step in procurement is ensuring the correct chemical isomer. The topic requested, "3-(Methylamino)-4-nitrobenzoic acid" (CAS No. 214778-10-6), is an isomer of the far more common and commercially prevalent 4-(Methylamino)-3-nitrobenzoic acid (CAS No. 41263-74-5). The latter is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2][3] Due to its widespread availability and extensive documentation, this guide will focus primarily on 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) . Limited sourcing information for the 3-methylamino isomer is noted where available.[4]

Key Compound Identifiers:

| Property | 4-(Methylamino)-3-nitrobenzoic acid | This compound |

| CAS Number | 41263-74-5[5][6][7] | 214778-10-6[4] |

| Molecular Formula | C₈H₈N₂O₄[5][7] | C₈H₈N₂O₄[4] |

| Molecular Weight | 196.16 g/mol [5][7] | 196.16 g/mol [4] |

| Common Synonyms | 3-Nitro-4-methylaminobenzoic acid[8] | Benzoic acid, 3-(methylamino)-4-nitro-[4] |

This compound is a valuable building block, serving as a key intermediate in the synthesis of pharmaceuticals such as the antihypertensive drugs Candesartan and Irbesartan, as well as certain nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] It is also utilized in the production of azo dyes for the textile industry.[2]

Part 1: A Framework for Supplier Evaluation

Selecting a supplier is not merely a transactional decision; it is a critical step in risk management for your project. A substandard reagent can jeopardize weeks of work, compromise results, and introduce unforeseen variables. A rigorous evaluation process is therefore essential.

The decision-making process for selecting a suitable chemical supplier can be visualized as a multi-stage workflow. The primary considerations are analytical transparency, documentation, and the supplier's ability to scale.

Caption: Workflow for evaluating and selecting a chemical supplier.

Core Evaluation Pillars:

-

Analytical Transparency: Reputable suppliers provide comprehensive analytical data. Always request a Certificate of Analysis (CoA) for the specific lot you are purchasing. The CoA should ideally include:

-

Identity Confirmation: Usually via ¹H NMR or FT-IR spectroscopy.

-

Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method, and a purity level of >98% is common for research-grade material.

-

-

Documentation and Compliance: The supplier must provide a current Safety Data Sheet (SDS) that complies with GHS/CLP regulations.[9] For larger-scale or GMP applications, confirming if the supplier operates under an ISO 9001 or other quality management system is crucial.

-

Scalability and Supply Chain: Consider your project's future. A supplier who can provide both milligram research quantities and kilogram-scale batches for pilot studies offers valuable continuity, preventing the need to re-qualify a new supplier mid-project. Suppliers range from large distributors (e.g., Sigma-Aldrich, Fisher Scientific) who aggregate products, to specialized manufacturers (e.g., Clever Pathway, Corey Organics).[3][10][11]

Part 2: Comparative Analysis of Commercial Suppliers

The following table summarizes prominent commercial sources for 4-(Methylamino)-3-nitrobenzoic acid (CAS 41263-74-5) . This data is compiled from publicly available information and serves as a starting point for your own evaluation.

| Supplier | Purity Specification | Available Quantities | Notes |

| Sigma-Aldrich (Merck) | 98% | 5 g, 10 g, 25 g | Sourced from an "Aldrich Partner" (Synthonix Corporation). |

| TCI Chemicals | >98.0% (HPLC) | 5 g, 25 g[10] | A major global supplier of research chemicals. |

| Fisher Scientific | >98.0% (HPLC)[10] | 5 g, 25 g[10] | Distributor for TCI America products. |

| Oakwood Chemical | Not specified | 1 g, 5 g, 25 g[12] | Lists melting point data (311°C dec.).[12] |

| BLD Pharm | Not specified | Various sizes | Global stock with distribution centers in multiple regions.[7] |

| Clever Pathway Pvt. Ltd. | Not specified | 50 kgs+[3] | Indian-based manufacturer, exporter, and supplier.[3] |

| Parchem | Not specified | Bulk quantities | Specialty chemical distributor. Also lists the 3-methylamino isomer.[4] |

| CymitQuimica | Varies by lister | Varies | Online marketplace aggregating multiple suppliers.[8] |

For the less common isomer, This compound (CAS 214778-10-6) , suppliers appear to be more limited. It is listed by Parchem and is available through Sigma-Aldrich as a product from Chemscene.[4]

Part 3: Experimental Protocol for Incoming Quality Control (IQC)

Upon receiving any chemical, especially a critical building block, it is imperative to perform an independent verification. Do not rely solely on the supplier's CoA. This self-validating protocol ensures the material's identity and suitability for your experiments.

The IQC process is a systematic workflow that begins the moment a chemical arrives at the facility. It ensures that the material is correctly identified, documented, and verified before being released for research use.

Caption: Incoming Quality Control (IQC) workflow for new chemical reagents.

Step-by-Step IQC Methodology:

-

Documentation Cross-Check:

-

Objective: Verify that the received material is what was ordered.

-

Procedure:

-

Upon receipt, place the container in a designated quarantine area.

-

Compare the supplier's container label, the Certificate of Analysis (CoA), and your internal Purchase Order (PO).

-

Confirm that the Chemical Name, CAS Number (41263-74-5), and Lot Number match across all documents.

-

Any discrepancy is grounds for immediate rejection.

-

-

-

Physical Inspection:

-

Objective: Assess the integrity of the packaging and the physical appearance of the material.

-

Procedure:

-

Check that the manufacturer's seals are intact.

-

Observe the material's appearance. 4-(Methylamino)-3-nitrobenzoic acid is typically a light yellow to amber crystalline powder.

-

Note any deviation from the expected color or form (e.g., clumps, discoloration), as this could indicate moisture or degradation.

-

-

-

Analytical Identity & Purity Verification:

-

Objective: Independently confirm the chemical's identity and approximate purity.

-

Procedure:

-

Melting Point (MP): A simple, rapid test. The literature value is around 210-212 °C, though some sources report higher.[2] A sharp melting range close to the CoA value is indicative of high purity. A broad or depressed melting range suggests impurities.

-

FT-IR Spectroscopy: Acquire an infrared spectrum and compare it to a reference spectrum (if available) or the expected functional groups (carboxylic acid O-H and C=O stretches, N-H stretches, Ar-NO₂ stretches). This confirms the presence of key structural features.

-

¹H NMR Spectroscopy (Recommended): This is the most definitive test for identity. A small sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The resulting spectrum should show characteristic peaks for the aromatic protons, the N-methyl group, and the amine/acid protons, with chemical shifts and integration values consistent with the structure. Compare the spectrum against the one provided by the supplier or literature data.

-

-

Only after the material has passed all stages of this IQC protocol should it be formally released from quarantine, labeled as "QC Approved," and moved into general laboratory stock.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. 4 Methylamino 3 Nitrobenzoic Acid Manufacturer, Supplier from Vadodara [cleverpathway.com]

- 4. parchem.com [parchem.com]

- 5. 41263-74-5 | MFCD00464322 | 4-(Methylamino)-3-Nitrobenzoic Acid [aaronchem.com]

- 6. 4-(METHYLAMINO)-3-NITROBENZOIC ACID | 41263-74-5 [chemicalbook.com]

- 7. 41263-74-5|4-(Methylamino)-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 8. CAS 41263-74-5: 4-(Methylamino)-3-nitrobenzoic acid [cymitquimica.com]

- 9. 4-(Methylamino)-3-nitrobenzoic acid | C8H8N2O4 | CID 283475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]